Hexyl beta-D-maltoside
Description
Overview of Glycosidic Surfactants in Biomolecular Studies
Glycosidic surfactants, a class of amphiphilic molecules, consist of a hydrophilic sugar headgroup linked to a hydrophobic tail, typically a hydrocarbon chain. mdpi.comjst.go.jp This dual nature allows them to interact with both aqueous and non-aqueous environments, making them effective surface-active agents. ontosight.ai Their ability to form micelles—aggregates where the hydrophobic tails are shielded from the water by the hydrophilic heads—is central to their function in biological research. scbt.com These surfactants are considered "green" alternatives to petroleum-based options due to their origin from renewable resources, high biodegradability, and low toxicity. mdpi.com
In biomolecular studies, glycosidic surfactants are invaluable for their mild, non-denaturing properties. sigmaaldrich.combiotrend.com Unlike ionic detergents that can disrupt protein-protein interactions and lead to denaturation, non-ionic glycosidic surfactants primarily break lipid-lipid and lipid-protein interactions. sigmaaldrich.comgbiosciences.commdpi.com This gentle action is crucial for solubilizing and purifying membrane proteins while preserving their native structure and biological activity. sigmaaldrich.comgbiosciences.comthermofisher.com The structural diversity of sugar-based surfactants, which can vary in the sugar residue, linkage type, and the length and saturation of the alkyl chain, allows for a wide range of properties that can be tailored for specific applications. mdpi.comrsc.org
The applications of glycosidic surfactants in research are extensive. They are fundamental in the extraction, solubilization, and stabilization of membrane proteins for structural and functional analyses. thermofisher.com Furthermore, their utility extends to various industrial and medical fields, including cosmetics, food processing, drug delivery, and agricultural applications. wanqicn.comgoogle.com
Historical Context of Maltoside Detergent Development for Membrane Protein Research
The study of membrane proteins has historically been challenging due to their hydrophobic nature, which makes them insoluble in aqueous solutions. The breakthrough in membrane protein structural biology came with the use of detergents to extract these proteins from their native lipid environment. The first membrane protein structure to be determined by X-ray crystallography, the bacterial photosynthetic reaction center in 1985, was achieved using the zwitterionic detergent lauryldimethylamine-N-oxide (LDAO). mdpi.comnih.gov This success spurred the development of a wider range of detergents to suit the diverse properties of different membrane proteins.
Among the various classes of detergents, maltoside-based detergents have emerged as some of the most effective and widely used for membrane protein research. peakproteins.com n-Dodecyl-β-D-maltoside (DDM), developed in 1980 as a more affordable alternative to other detergents like octyl glucoside, quickly gained popularity. mdpi.comrug.nl Its non-ionic nature and low critical micelle concentration (CMC) made it a mild yet efficient agent for solubilizing and stabilizing a broad range of membrane proteins, including G protein-coupled receptors (GPCRs). biotrend.comrug.nlsigmaaldrich.com
The success of DDM paved the way for the development of other alkyl maltosides with varying alkyl chain lengths, such as n-decyl-β-D-maltoside (DM) and n-undecyl-β-D-maltoside (UDM), allowing researchers to fine-tune the detergent properties to specific proteins. rug.nl Further innovations led to the creation of novel maltoside derivatives, including those with branched chains or cyclic groups, designed to offer enhanced stability to particularly delicate membrane proteins. nih.govacs.org The continuous development of new maltoside-based detergents remains a critical area of research, aiming to overcome the limitations of conventional detergents and expand the range of membrane proteins amenable to structural and functional studies. nih.govacs.org
Role of Hexyl beta-D-Maltoside (e.g., 6-Cyclohexyl-1-Hexyl-beta-D-Maltoside/Cymal-6) as a Non-Ionic Detergent in Scientific Investigations
This compound and its derivatives, such as 6-Cyclohexyl-1-Hexyl-beta-D-Maltoside (Cymal-6), are non-ionic detergents that play a significant role in modern biochemical and structural biology research. smolecule.comfishersci.co.uk These detergents are characterized by a hydrophilic maltose (B56501) headgroup and a hydrophobic tail, which in the case of Cymal-6, includes a cyclohexyl group. smolecule.comclinisciences.com This structural feature enhances the detergent's hydrophobicity and stability, making it particularly effective for solubilizing and stabilizing membrane proteins. fishersci.co.ukclinisciences.com
The primary application of this compound and its analogs is the gentle extraction and purification of membrane proteins from their native lipid bilayers. smolecule.com Their non-ionic nature ensures that the protein's native structure and function are preserved during this process. smolecule.comyoutube.com This is crucial for subsequent downstream applications such as functional assays, biophysical characterization, and structural determination. smolecule.com
A key area where these detergents have proven invaluable is in the crystallization of membrane proteins for X-ray crystallography. smolecule.comvulcanchem.com By forming a stable micelle around the hydrophobic regions of a protein, detergents like Cymal-6 facilitate the formation of well-ordered crystals. smolecule.com For instance, the thermostabilized human A2A receptor has been crystallized using a mixture containing Cymal-6. nih.gov Furthermore, these detergents are well-suited for other structural biology techniques like nuclear magnetic resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM). fishersci.co.uk
The properties of this compound and Cymal-6 can be compared to other commonly used detergents. For example, in studies of rhodopsin, a G protein-coupled receptor, this compound was able to isolate rows of rhodopsin dimers, while the longer-chain dodecyl-β-D-maltoside (DDM) tended to break these down into individual dimers. nih.gov This highlights the importance of selecting a detergent with the appropriate properties for a specific protein and research question.
Below is a table summarizing the properties and applications of this compound and related detergents.
| Detergent | Chemical Formula | Key Features | Primary Applications |
| This compound | C18H34O11 | Non-ionic, mild detergent with a shorter alkyl chain. iucr.org | Solubilization and purification of membrane proteins, particularly for maintaining protein-protein interactions. nih.govchemicalbook.com |
| 6-Cyclohexyl-1-Hexyl-beta-D-Maltoside (Cymal-6) | C24H44O11 | Non-ionic, contains a cyclohexyl group for increased hydrophobicity and micelle stability. smolecule.comfishersci.co.ukclinisciences.com | Solubilization, purification, and crystallization of membrane proteins, especially those with significant hydrophobic regions. smolecule.comfishersci.co.ukvulcanchem.comcreative-biolabs.com |
| n-Dodecyl-β-D-maltoside (DDM) | C24H46O11 | Widely used non-ionic detergent with a long alkyl chain and low CMC. mdpi.comrug.nlacs.org | General-purpose solubilization and stabilization of a broad range of membrane proteins, including GPCRs. biotrend.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKGRXIHMMFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization for Research
Established Synthetic Routes for Hexyl beta-D-Maltoside and its Analogs
The synthesis of this compound and other alkyl glycosides primarily involves the formation of a glycosidic bond between the carbohydrate headgroup (maltose) and the hydrophobic alkyl tail (hexanol). The key challenge is to control the stereochemistry at the anomeric carbon to selectively obtain the beta (β) isomer, which influences the compound's three-dimensional structure and its properties. Several established methods are employed for this purpose.
Koenigs-Knorr Reaction: This is a classical and widely used method for glycoside synthesis. wikipedia.org The reaction involves a glycosyl halide (e.g., acetobromomaltose) as the glycosyl donor, which reacts with an alcohol (hexanol) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgsmolecule.com The mechanism often involves neighboring group participation from the acetyl protecting group at the C2 position of the glucose unit. This participation shields one face of the molecule, leading to the formation of the desired 1,2-trans product, which in the case of glucose-derived sugars, is the β-glycoside. wikipedia.orgsmolecule.com While effective for achieving high stereoselectivity, this method requires multiple protection and deprotection steps and the use of stoichiometric amounts of heavy metal promoters. d-nb.inforesearchgate.net
Fischer Glycosylation: The Fischer glycosylation is a more direct, one-step approach where an unprotected or partially protected sugar reacts with a large excess of an alcohol under acidic catalysis. wikipedia.orgnih.gov This method is an equilibrium-driven process. nih.gov Shorter reaction times tend to yield the kinetically favored furanose (five-membered ring) products, while longer reaction times allow the system to reach thermodynamic equilibrium, which typically favors the more stable pyranose (six-membered ring) form, usually the alpha (α) anomer due to the anomeric effect. wikipedia.orgnih.gov To obtain β-glycosides, specific conditions and catalysts must be optimized.
Enzymatic Synthesis: As an alternative to chemical methods, enzymatic synthesis using glycosidases offers a highly selective and environmentally benign route. d-nb.info Glycosidases are enzymes that naturally cleave glycosidic bonds, but under specific conditions (e.g., high substrate concentration, low water content), the reaction can be reversed to favor synthesis. d-nb.info This method provides excellent control over the stereochemistry, yielding specific anomers (e.g., β-linkage) without the need for extensive protecting group chemistry. d-nb.inforesearchgate.net
Deuteration Strategies for Enhanced Spectroscopic Applications
In structural biology, particularly for studies using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and small-angle neutron scattering (SANS), the use of deuterated detergents is often essential. nih.govtandfonline.com Detergents are required to solubilize membrane proteins, but the abundant protons (¹H) in a standard detergent molecule create large, interfering signals in NMR spectra that can obscure the signals from the protein of interest. tandfonline.comclinisciences.com
By replacing hydrogen atoms with deuterium (B1214612) (²H), these interfering signals are eliminated, and detrimental line-broadening effects caused by dipole-dipole interactions are reduced. tandfonline.comtandfonline.com This results in significantly improved spectral resolution and sensitivity, enabling the study of larger and more complex protein systems. tandfonline.comnih.gov
The synthesis of deuterated this compound follows the same chemical principles as its non-deuterated counterpart but utilizes deuterated starting materials. A common strategy, demonstrated in the synthesis of the related deuterated n-dodecyl-β-D-maltoside (d₃₉-DDM), involves:
Preparation of Deuterated Precursors: This requires the synthesis of deuterated d-glucose (B1605176) (e.g., d₇-d-glucose) and a deuterated alcohol (e.g., d₂₅-n-dodecanol for DDM). nih.govresearchgate.net
Coupling to Form Deuterated Maltose (B56501): Two molecules of deuterated glucose are coupled to form deuterated maltose. nih.govresearchgate.net
Final Glycosylation: The deuterated maltose is then reacted with the deuterated alcohol (such as deuterated hexanol) to form the final, fully deuterated alkyl maltoside. nih.govresearchgate.net
This approach ensures that deuterium is incorporated into both the hydrophilic headgroup and the hydrophobic tail, rendering the detergent "invisible" in ¹H-NMR experiments. nih.gov
Impact of Structural Modifications (e.g., Alkyl Chain Variations) on Research Utility
The utility of an alkyl glycoside detergent is intrinsically linked to its self-assembly properties in aqueous solution, which are dictated by its molecular structure. Modifying the hydrophobic alkyl chain of beta-D-maltosides is a primary strategy for tuning these properties to suit different research applications, from solubilization to crystallization of membrane proteins. nih.govresearchgate.net
Alkyl Chain Length: The length of the alkyl chain has a profound and predictable effect on the detergent's properties. As the alkyl chain length increases:
Hydrophobicity Increases: This leads to a stronger tendency for the molecules to self-assemble and escape the aqueous environment.
Critical Micelle Concentration (CMC) Decreases: The CMC is the concentration at which detergent monomers begin to form micelles. A lower CMC is often desirable as it means less detergent is needed to maintain protein solubility, which can be economically and experimentally advantageous. nih.govresearchgate.net
Aggregation Number and Micelle Size Increase: Longer chains lead to the formation of larger micelles containing more detergent monomers. plos.orgresearchgate.net The choice of micelle size is critical; it must be large enough to encapsulate the hydrophobic domains of a target protein but can be a limiting factor in structural studies like NMR and crystallography, where smaller, faster-tumbling protein-detergent complexes are preferred. nih.govmdpi.com
This compound, with its six-carbon chain, is a shorter-chain member of this series, resulting in a relatively high CMC compared to its longer-chain analogs like decyl- or dodecyl-maltoside. researchgate.net
Other Structural Modifications: Beyond simple linear chain variations, other modifications are used to create novel detergents with enhanced properties.
Branched Chains: Introducing short alkyl branches can increase the hydrophobicity and alter the packing geometry within the micelle, which can enhance protein stability compared to straight-chain counterparts. nih.gov
Cyclic Groups: Incorporating a cyclohexyl group into the alkyl chain, as seen in the Cymal® series of detergents (e.g., 6-cyclohexyl-1-hexyl-β-D-maltoside), creates a bulkier, more rigid hydrophobic tail. nih.gov This modification can alter micellar shape and size, and in some cases, improve the stability and handling of membrane proteins. nih.govresearchgate.net
These structural variations allow for the creation of a diverse toolkit of detergents, enabling researchers to empirically screen for the optimal amphiphile to stabilize a specific membrane protein for functional and structural analysis.
Table 1: Comparison of Properties for n-Alkyl β-D-Maltosides with Varying Chain Lengths
| Compound Name | Abbreviation | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) |
|---|---|---|---|---|
| This compound | C6M | 6 | ~25 researchgate.net | - |
| Octyl beta-D-maltoside | C8M / OM | 8 | ~2.3 rsc.org | - |
| Decyl beta-D-maltoside | C10M / DM | 10 | 1.8 mdpi.com | ~40 mdpi.com |
| Undecyl beta-D-maltoside | C11M / UDM | 11 | 0.59 mdpi.com | ~50 mdpi.com |
| Dodecyl beta-D-maltoside | C12M / DDM | 12 | 0.17 mdpi.com | ~50-70 mdpi.com |
Micellization and Self Assembly Studies
Critical Micelle Concentration (CMC) Determination and its Significance in Research
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactants exist predominantly as monomers, while above this concentration, any additional surfactant molecules will preferentially form micelles. The determination of the CMC for Hexyl beta-D-maltoside is crucial for its application in research, as it dictates the concentration range required for effective solubilization of hydrophobic molecules and the formation of stable protein-detergent complexes.
For the broader class of n-alkyl-β-D-maltosides, a general trend is observed where the CMC decreases as the length of the alkyl chain increases. This is attributed to the increased hydrophobicity of the longer alkyl chains, which drives the molecules to aggregate at lower concentrations to minimize their contact with water. While a specific, experimentally determined CMC for n-hexyl-β-D-maltoside under a variety of conditions is not extensively documented in the readily available literature, data for a closely related compound, Cyclohexyl-n-hexyl-β-D-maltoside, indicates a CMC of 0.56 mM. rsc.org It is important to note that the CMC is not a fixed value and can be influenced by various experimental conditions.
The significance of the CMC in research is paramount. In fields like membrane protein biochemistry, a detergent's CMC is a critical parameter for the solubilization and purification of membrane proteins. nih.gov Researchers typically work at detergent concentrations well above the CMC to ensure the formation of an adequate number of micelles to encapsulate the proteins. Furthermore, understanding the CMC is essential for designing experiments involving drug delivery systems, where micelles are used to encapsulate and transport hydrophobic drugs.
Table 1: Experimentally Determined CMC Value for a Hexyl Maltoside Derivative
| Compound | CMC (mM) | Method | Reference |
|---|---|---|---|
| Cyclohexyl-n-hexyl-β-D-maltoside | 0.56 | Not Specified | rsc.org |
Investigation of Micellar Architecture and Aggregation Behavior
Dynamic Light Scattering (DLS) is a common technique used to determine the hydrodynamic radius (Rh) of micelles in solution. A study on a series of n-alkyl-β-D-maltopyranosides, including the hexyl derivative, revealed a hydrodynamic radius of 2.4 ± 0.4 nm for this compound micelles. nih.gov This provides an indication of the size of the hydrated micelle.
The aggregation behavior of alkyl maltosides is also influenced by the stereochemistry of the glycosidic bond. Research on other alkyl maltosides has shown that the anomeric configuration (α or β) can significantly affect the morphology of the resulting micelles. For instance, with longer alkyl chains, β-anomers tend to form more elongated, worm-like micelles, while α-anomers form smaller, more spherical structures. acs.org This difference is attributed to the packing of the sugar headgroups. While specific studies on the anomeric influence on this compound micelle shape are not detailed here, this general principle is a crucial consideration in understanding its aggregation behavior.
Table 2: Hydrodynamic Radius of n-Hexyl-β-D-maltopyranoside Micelles
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Hydrodynamic Radius (Rh) | 2.4 ± 0.4 nm | Dynamic Light Scattering (DLS) | nih.gov |
Factors Influencing Micelle Formation and Stability in Controlled Research Environments
The formation and stability of this compound micelles are not static but are influenced by a variety of factors within a controlled research environment. These factors can be manipulated to tune the properties of the micelles for specific applications.
Temperature: For non-ionic surfactants in general, the effect of temperature on the CMC can be complex. Typically, as the temperature increases, the CMC initially decreases, reaches a minimum, and then increases. This behavior is a result of two opposing effects: the dehydration of the hydrophilic headgroup, which favors micellization, and the disruption of the structured water around the hydrophobic tail, which disfavors it. The specific temperature at which the minimum CMC occurs depends on the particular surfactant.
Additives and Cosolvents: The presence of additives such as salts or cosolvents in the aqueous solution can significantly impact micelle formation and stability. For non-ionic surfactants like this compound, the addition of salts generally has a less pronounced effect on the CMC compared to ionic surfactants. However, high salt concentrations can influence the hydration of the headgroups and thus affect micellization.
Cosolvents, such as alcohols or urea (B33335), can have a more dramatic effect. The addition of urea, for example, is known to increase the CMC of n-dodecyl-β-D-maltoside, indicating a destabilizing effect on micelle formation. caymanchem.commoleculardimensions.com This is because urea can disrupt the hydrogen bonding network of water, thereby increasing the solubility of the surfactant monomers and making micellization less favorable. Conversely, the effect of alcohols can vary depending on their chain length and concentration. Short-chain alcohols may increase the CMC by acting as cosolvents, while longer-chain alcohols might incorporate into the micelles, affecting their size and stability.
Alkyl Chain Length: As previously mentioned, the length of the hydrophobic alkyl chain is a primary determinant of micellization. For the homologous series of n-alkyl-β-D-maltosides, increasing the chain length from hexyl upwards leads to a systematic decrease in the CMC. nih.gov This is a direct consequence of the increasing hydrophobic effect, which is the main driving force for micelle formation. wikipedia.org
Interactions with Biological Macromolecules and Membrane Systems
Mechanisms of Membrane Protein Solubilization from Lipid Bilayers
The extraction of integral membrane proteins from their native lipid bilayer environment is a critical step for their biochemical and structural characterization. This process, known as solubilization, is facilitated by detergents, which are amphipathic molecules that can partition into the membrane and disrupt its structure. sigmaaldrich.com Hexyl beta-D-maltoside, a non-ionic detergent, is effective in this process due to its ability to mimic the amphipathic nature of the lipid bilayer, thereby stabilizing the protein in a soluble form. sigmaaldrich.comnih.gov
The mechanism of solubilization by detergents like this compound is a multi-step process that is dependent on the detergent concentration. sigmaaldrich.comhuji.ac.il Below its critical micelle concentration (CMC), detergent monomers partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the bilayer becomes saturated with detergent molecules, leading to the formation of mixed micelles composed of lipids and detergent. sigmaaldrich.comhuji.ac.il This disruption of the bilayer structure facilitates the extraction of membrane proteins, which are then encapsulated within detergent micelles to form protein-detergent complexes (PDCs). sigmaaldrich.comnih.gov The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules, while the hydrophilic regions of the protein remain exposed to the bulk solution. sigmaaldrich.com
The efficiency of solubilization is influenced by the physicochemical properties of the detergent, including its CMC. huji.ac.il Non-ionic detergents like this compound are considered mild and are often preferred for their ability to solubilize membrane proteins while preserving their native structure and function. nih.gov The choice of detergent and the solubilization conditions are critical for obtaining stable and active membrane protein preparations for downstream applications. sigmaaldrich.com
A key thermodynamic principle in detergent-mediated solubilization is the balance between disrupting the lipid bilayer and maintaining the structural integrity of the target protein. nih.govamrita.edu The process involves the transfer of the membrane protein from the lipid environment to a detergent micelle environment, which can sometimes lead to a loss of thermodynamic stability. nih.gov However, the proper selection of a detergent, such as a maltoside derivative, can mitigate these effects and yield properly folded and active proteins. researchgate.netku.dk
Formation and Characterization of Protein-Detergent Complexes (PDCs)
Following solubilization, membrane proteins exist in solution as protein-detergent complexes (PDCs). In these complexes, a belt of detergent molecules surrounds the hydrophobic transmembrane surface of the protein, effectively replacing the native lipid bilayer. nih.govnih.gov The formation of stable and homogenous PDCs is crucial for the success of subsequent structural and functional studies. researchgate.net
The size and composition of a PDC are dependent on the specific protein, the detergent used, and the conditions of purification. nih.gov The number of detergent molecules associated with a protein in a PDC is influenced by the size of the protein's hydrophobic surface area and the physicochemical properties of the detergent, such as its aggregation number. nih.govresearchgate.net
This compound, specifically 6-Cyclohexyl-1-hexyl-β-D-maltoside (also known as CYMAL®-6), is a non-ionic detergent used in the study of membrane proteins. sigmaaldrich.comnih.gov Its properties are conducive to forming stable PDCs suitable for various biochemical and structural analyses. wikipedia.org The characterization of PDCs often involves determining their size, homogeneity, and the amount of bound detergent.
| Property | Value | Source |
| Compound Name | 6-Cyclohexyl-1-hexyl-β-D-maltoside (CYMAL®-6) | sigmaaldrich.comanatrace.com |
| Critical Micelle Concentration (CMC) | ~0.56 mM | sigmaaldrich.comanatrace.comaatbio.com |
| Aggregation Number | ~91 | anatrace.com |
| Micellar Average Molecular Weight | 32,000 g/mol | sigmaaldrich.com |
The CMC is a critical parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles. wikipedia.org For effective solubilization and stabilization of membrane proteins, the detergent concentration is typically maintained above the CMC throughout purification and characterization. sigmaaldrich.com The aggregation number indicates the average number of detergent monomers in a single micelle. researchgate.net
The formation of mixed micelles, containing both detergent and lipids from the original membrane, can also occur. nih.govnih.gov The composition of these mixed micelles can influence the stability and activity of the solubilized protein.
Detergent-Induced Modulation of Membrane Protein Conformation and Functional States
While detergents are essential for studying membrane proteins in vitro, their use can also influence the protein's conformation and functional state. The detergent micelle, while mimicking the lipid bilayer, is a distinct environment that can affect the protein's structure and dynamics. nih.govnih.gov
The choice of detergent can significantly impact the stability and activity of a solubilized membrane protein. nih.gov Non-ionic detergents like maltosides are generally considered to be mild and are often successful in preserving the native fold and function of membrane proteins. researchgate.netku.dk However, even with mild detergents, subtle conformational changes can occur upon removal of the protein from its native lipid environment. nih.gov
The stability of a membrane protein in a detergent micelle can be assessed by monitoring its activity or by biophysical techniques that probe its structural integrity. For instance, studies have shown that the thermostability of membrane proteins can be enhanced in the presence of certain detergents. researchgate.net The addition of cholesterol-like molecules, such as cholesteryl hemisuccinate (CHS), in combination with detergents like dodecyl-β-D-maltoside (a related maltoside), has been shown to stabilize some membrane proteins, potentially by mimicking native lipid-protein interactions. nih.govnih.gov
The functional state of a membrane protein can also be modulated by the detergent environment. The activity of transporters and channels, for example, can be influenced by the composition and physical properties of the surrounding detergent micelle. nih.gov Therefore, it is crucial to carefully select a detergent that maintains the desired functional state of the protein of interest.
Studies of Interactions with Other Biomolecules in Analytical Contexts
This compound and its derivatives are utilized in various analytical techniques for the study of membrane proteins and their interactions with other biomolecules. One prominent application is in the field of proteomics, particularly for the analysis of membrane proteins by mass spectrometry (MS). elsevierpure.comresearchgate.net
In gel-based proteomics, detergents like 5-cyclohexyl-1-pentyl-β-D-maltoside (CYMAL®-5), a related compound, have been used as additives during in-gel digestion of proteins to improve the recovery of hydrophobic peptides, which are characteristic of membrane proteins. elsevierpure.comresearchgate.net This enhanced recovery leads to better sequence coverage and more comprehensive protein identification.
In the context of native mass spectrometry, where the goal is to analyze intact protein complexes, the choice of detergent is critical. Non-ionic detergents are generally more compatible with electrospray ionization than ionic detergents. nih.govosti.gov While dodecyl-β-D-maltoside (DDM) has been widely used, other maltosides are also being explored to improve the resolution and stability of membrane protein complexes in the gas phase. nih.govresearchgate.net The use of an appropriate detergent allows for the study of non-covalent interactions between membrane proteins and their binding partners, such as lipids, cofactors, and other proteins.
Applications in Membrane Protein Research Methodologies
Methodologies for Membrane Protein Extraction and Purification
Optimization of Detergent Concentration for Protein Yield and Purity
The concentration of Hexyl beta-D-maltoside used during solubilization is a critical parameter that directly influences both the yield and purity of the target membrane protein. A primary consideration is the detergent's critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. researchgate.netpeakproteins.com For effective solubilization, the detergent concentration must be significantly above its CMC to ensure an adequate supply of micelles to encapsulate the hydrophobic transmembrane domains of the protein. peakproteins.comsigmaaldrich.cn
Research has shown that the extraction efficiency of membrane proteins generally increases with higher detergent concentrations. huji.ac.il For instance, studies with related alkyl maltosides like n-dodecyl-β-D-maltoside (DDM) have utilized concentrations such as 2% (w/v) for efficient protein extraction. nih.gov However, an excessively high concentration can lead to the solubilization of non-target proteins and lipids, thereby reducing the purity of the final sample. Conversely, a concentration that is too low will result in incomplete extraction and a poor yield.
Therefore, optimizing the detergent concentration is a crucial empirical step. This often involves screening a range of this compound concentrations to identify the optimal balance between maximizing the yield of the target protein and minimizing the co-extraction of contaminants. The ideal concentration is often protein-specific and needs to be determined on a case-by-case basis.
| Parameter | Importance in Optimization | Typical Considerations |
| Critical Micelle Concentration (CMC) | The concentration of detergent must be above the CMC for micelle formation and protein solubilization. researchgate.netpeakproteins.com | The CMC of this compound serves as a baseline for determining the working concentration range. |
| Protein-to-Detergent Ratio | This ratio affects the efficiency of solubilization and the stability of the extracted protein. | An excess of detergent is generally required, but the optimal ratio varies for different membrane proteins. sigmaaldrich.com |
| Yield of Target Protein | The primary goal is to maximize the amount of soluble, active protein extracted from the membrane. | Monitored through techniques like SDS-PAGE and functional assays of the solubilized fraction. |
| Purity of Target Protein | Minimizing the co-extraction of contaminating proteins and lipids is essential for downstream applications. | Assessed by analyzing the solubilized fraction for the presence of other proteins. |
Strategies for Minimizing Contaminants in Purification Protocols
Achieving a high degree of purity is paramount for the biochemical and biophysical characterization of membrane proteins. While this compound is effective at solubilizing the target protein, it can also co-extract other membrane components. Therefore, robust purification strategies are necessary to eliminate these contaminants.
A multi-step purification approach is often employed following solubilization with this compound. betalifesci.comAffinity chromatography is a powerful initial step, particularly if the target protein is recombinantly expressed with an affinity tag (e.g., a polyhistidine-tag). This allows for the specific capture of the target protein while many contaminants are washed away.
Following affinity purification, size-exclusion chromatography (SEC) is a commonly used subsequent step. researchgate.net SEC separates molecules based on their size, and in the context of membrane protein purification, it is effective at separating the protein-detergent complex from aggregates, smaller contaminants, and empty detergent micelles. researchgate.net The use of this compound in the SEC running buffer is crucial to maintain the solubility and integrity of the protein throughout this purification step. Careful calibration of the SEC column and analysis of the elution profile are essential to isolate the monodisperse peak corresponding to the purified protein-detergent complex. researchgate.net
Other chromatographic techniques, such as ion-exchange chromatography , can also be integrated into the purification protocol to remove contaminants with different charge properties from the target protein. betalifesci.com The choice of purification steps and their order will depend on the specific properties of the target protein and the nature of the primary contaminants.
Preservation of Membrane Protein Stability for Downstream Biochemical and Biophysical Applications
Once a membrane protein has been extracted and purified, maintaining its structural integrity and functional activity is of utmost importance for meaningful downstream studies. The choice of detergent is a critical factor in ensuring long-term stability. Non-ionic detergents like this compound are generally considered to be mild and are often preferred for their ability to preserve the native conformation of membrane proteins. nih.gov
The stability of a membrane protein in a this compound solution can be influenced by several factors, including temperature, pH, and the presence of additives. For instance, some membrane proteins exhibit enhanced stability at lower temperatures. The composition of the buffer, including its pH and ionic strength, should also be optimized to mimic a physiological environment as closely as possible. In some cases, the addition of stabilizing agents such as glycerol, specific lipids, or cholesterol analogues can further enhance the stability of the purified protein in detergent micelles. peakproteins.com
The ultimate goal is to maintain the protein in a state that is suitable for a range of biochemical and biophysical applications. These may include:
Functional assays: To confirm that the purified protein retains its biological activity, such as transport, enzymatic, or receptor-binding functions.
Structural studies: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) require highly stable and homogeneous protein samples. This compound's ability to form uniform protein-detergent complexes is advantageous for these applications. nih.gov
Spectroscopic analyses: Methods such as circular dichroism and fluorescence spectroscopy can be used to assess the secondary and tertiary structure of the protein and monitor its conformational changes.
Utilization in Membrane Protein Reconstitution Studies
To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid bilayers, such as liposomes. mdpi.comnih.gov This process typically involves the removal of the detergent from a solution containing the purified protein and lipids, leading to the spontaneous insertion of the protein into the forming lipid vesicles. researchgate.net
This compound is well-suited for such reconstitution studies due to its properties. The general procedure for reconstitution involves mixing the purified membrane protein, solubilized in this compound, with a preparation of lipids that have also been solubilized with the same detergent. This creates a homogeneous mixture of protein-lipid-detergent micelles. d-nb.info
The subsequent removal of the detergent is a critical step. This can be achieved through various methods, including:
Dialysis: This is a common method where the detergent is gradually removed by dialysis against a detergent-free buffer. The rate of detergent removal can influence the efficiency of reconstitution and the orientation of the protein in the liposome.
Adsorption: Using hydrophobic beads (e.g., Bio-Beads) that selectively bind and remove the detergent from the solution. mdpi.com
Dilution: Rapidly diluting the sample to a concentration below the detergent's CMC can also promote the formation of proteoliposomes.
Structural Biology Applications
Membrane Protein Crystallization Methodologies
The journey to determine the three-dimensional structure of a membrane protein via X-ray crystallography begins with the challenging task of growing well-ordered crystals. Hexyl beta-D-maltoside and its derivatives are utilized in this process, where the detergent forms a micelle around the protein's hydrophobic transmembrane domains, creating a soluble protein-detergent complex (PDC) that can be crystallized.
The properties of the detergent used to solubilize a membrane protein are critical, as the detergent micelle becomes an integral part of the crystal lattice. The size and shape of the micelle can significantly influence the packing of PDCs and the formation of crystal contacts. Even minor chemical differences in the detergent structure can lead to substantial variations in crystallization behavior and the diffraction quality of the resulting crystals. researchgate.net
The table below, compiled from studies on cytochrome c oxidase, illustrates the profound impact of detergent choice on crystal quality.
| Detergent | Alkyl Chain Characteristics | Resulting Crystal Quality |
| n-dodecyl-β-D-maltoside | C12, linear | Poor diffraction (~8 Å) |
| n-undecyl-β-D-maltoside | C11, linear | Good diffraction (<2.6 Å) |
| n-decyl-β-D-maltoside | C10, linear | No crystals obtained |
| cyclohexyl-hexyl-β-D-maltoside | C6, with cyclohexyl group | Good diffraction (<2.6 Å) |
| cyclohexyl-pentyl-β-D-maltoside | C5, with cyclohexyl group | No crystals obtained |
| Data sourced from studies on Paracoccus denitrificans cytochrome c oxidase. researchgate.netnih.gov |
Given the detergent's critical role, a rational approach to selecting the best detergent is essential for successful membrane protein crystallization. This often involves screening a wide array of detergents with varying alkyl chain lengths and head group chemistries. kcl.ac.uk The stability and monodispersity of the protein-detergent complex are prerequisites for crystallization. Techniques like size-exclusion chromatography (SEC) are used to assess the homogeneity of the sample. For example, when screening detergents for the LP-1 protein, exchanging the commonly used DDM for 6-cyclohexyl-1-hexyl-β-D-maltoside (CYMAL-6) resulted in sharper SEC peaks and allowed the protein to be concentrated to higher levels, indicating improved sample quality for crystallization trials. nih.gov
Dynamic Light Scattering (DLS) is another powerful tool for optimizing solutions. It measures the hydrodynamic radius of particles in solution, allowing for the characterization of both empty detergent micelles and PDCs. By comparing the size distribution of a PDC solution to that of the detergent alone, researchers can confirm complex formation and assess sample monodispersity, identifying conditions that are free of large aggregates and suitable for setting up crystallization screens. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins
Solution-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a membrane-mimicking environment. For these experiments, the protein is solubilized in detergent micelles, which must be small enough to allow the resulting PDC to tumble sufficiently fast in solution to yield a high-resolution NMR spectrum. nih.gov While detergents with longer alkyl chains like DDM are frequently used, the choice of detergent is critical and protein-dependent.
A major challenge in solution-state NMR of PDCs is the overwhelming signal from the hydrogen atoms of the detergent, which is typically present in large excess. These signals can obscure the much weaker signals from the protein of interest. To overcome this, deuterated detergents are used. nih.gov By replacing the hydrogen atoms on the detergent molecule with deuterium (B1214612), the detergent becomes effectively "invisible" in standard ¹H-based NMR experiments, allowing for the clear observation of the protein's signals. lookchem.com
The synthesis and application of uniformly deuterated n-dodecyl-β-D-maltoside (d₃₉-DDM) have been well-documented for use in Transverse Relaxation-Optimized Spectroscopy (TROSY) NMR experiments on large membrane proteins. lookchem.comresearchgate.net The use of d₃₉-DDM was shown to be essential for eliminating interfering signals and acquiring high-quality spectra of a 52 kDa sugar transport protein. nih.govlookchem.com Although the synthesis of deuterated this compound has not been specifically reported in the reviewed literature, the same principle applies. Its use would be critical for any high-resolution solution-state NMR study aiming to characterize a membrane protein solubilized by this specific detergent.
Sample Preparation and Applications in Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a leading technique for determining the structures of large protein complexes, including membrane proteins. A critical step in the workflow is the preparation of a thin, vitrified ice layer containing well-dispersed, stable protein particles. Detergents are essential for extracting membrane proteins from the lipid bilayer and maintaining their stability and integrity in solution prior to vitrification. nih.gov
While longer-chain maltosides like DDM and novel detergents like Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) are frequently reported in recent high-resolution cryo-EM structures, shorter-chain or modified maltosides are also important tools. rcsb.org For instance, 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (CYMAL-6) was included in detergent screens for solubilizing protein pores for cryo-EM analysis and was the detergent used for the 3.0 Å cryo-EM structure determination of the murine perforin-2 pore. researchgate.net This demonstrates that detergents with a C6 alkyl chain can be effective for cryo-EM sample preparation, providing a stable environment for the protein that is amenable to high-resolution imaging. The choice of detergent impacts particle distribution in the ice and the stability of the protein during blotting and freezing, making detergent screening a crucial optimization step. mdpi.com
Small Angle X-ray Scattering (SAXS) for Characterization of Protein-Detergent Complexes
Studies using scattering techniques have been performed on a series of n-alkyl-β-D-maltosides, including this compound. Dynamic Light Scattering (DLS) measurements revealed the hydrodynamic radii (Rₕ) of the micelles formed by these detergents, showing a clear trend with alkyl chain length. These data are crucial for interpreting scattering data from PDCs. For example, by subtracting the scattering contribution of the empty micelle, researchers can isolate the scattering profile of the protein itself.
The table below shows the hydrodynamic radii of various n-alkyl-β-D-maltopyranoside micelles as determined by DLS.
| Detergent | Alkyl Chain Length | Hydrodynamic Radius (Rₕ) of Micelle |
| n-hexyl-β-D-maltopyranoside | C6 | 2.4 ± 0.4 nm |
| n-heptyl-β-D-maltopyranoside | C7 | 2.5 ± 0.4 nm |
| n-octyl-β-D-maltopyranoside | C8 | 2.6 ± 0.4 nm |
| n-nonyl-β-D-maltopyranoside | C9 | 2.8 ± 0.4 nm |
| n-decyl-β-D-maltopyranoside | C10 | 2.9 ± 0.4 nm |
| n-dodecyl-β-D-maltopyranoside | C12 | 3.3 ± 0.5 nm |
| Data from in situ DLS experiments. researchgate.net |
This information is foundational for SAXS analysis, which can provide more detailed structural models. For example, SEC-SAXS analysis of a proton-translocating pyrophosphatase solubilized in decyl maltoside (DM) allowed researchers to model the complex and determine that approximately 450 DM molecules formed the detergent corona around the protein tetramer. Similarly, analysis of a protein sample in 6-Cyclohexyl-1-Hexyl-β-d-Maltoside (Cymal-6) by SEC-MALS (a related light-scattering technique) can identify the presence of the monomeric PDC as well as aggregates and free micelles, providing an essential quality control step before proceeding with more demanding structural methods like X-ray crystallography or cryo-EM. researchgate.net
Advanced Analytical Techniques in Characterization of Hexyl Beta D Maltoside Systems
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Oligomeric State Determination
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of the molar mass and oligomeric state of macromolecules in solution, without relying on column calibration with standards. harvard.edu This method is particularly valuable for analyzing membrane proteins solubilized in detergents like Hexyl beta-D-maltoside, as it can distinguish between the protein-detergent complex (PDC), free detergent micelles, and any protein aggregates. nih.govresearchgate.net
In a typical SEC-MALS setup, the sample is first separated by size exclusion chromatography. The eluent then passes through a series of detectors, including a UV detector to measure protein concentration, a multi-angle light scattering detector to measure the intensity of scattered light, and a refractive index (RI) detector. nih.govresearchgate.net The combination of these signals allows for the precise calculation of the molar mass of the protein component of the PDC, as well as the mass of the associated detergent micelle. mdpi.com
For instance, a SEC-MALS analysis of a membrane protein purified in 6-Cyclohexyl-1-Hexyl-β-d-Maltoside (Cymal-6), a derivative of this compound, can reveal multiple species in the sample. nih.govresearchgate.netmdpi.com The resulting chromatogram might display distinct peaks corresponding to protein oligomers, dimers, monomers, and empty detergent micelles. nih.govresearchgate.netmdpi.com This level of detail is crucial for assessing the homogeneity of a sample, a critical factor for successful downstream applications such as X-ray crystallography or cryo-electron microscopy. researchgate.net
Table 1: Example Data from a Hypothetical SEC-MALS Analysis of a Membrane Protein in a Maltoside-based Detergent
| Elution Volume (mL) | Peak Identity | Molar Mass (kDa) |
| 14.5 | Protein-Detergent Complex (PDC) | 147 |
| 16.3 | Free Detergent Micelle | 75 |
This table illustrates the type of data obtained from a SEC-MALS experiment, showing the distinct molar masses of the protein-detergent complex and the free detergent micelle. The data is based on an analysis of lactose (B1674315) permease in n-dodecyl-β-d-maltoside (DDM), a related maltoside detergent. nih.govmdpi.com
Dynamic Light Scattering (DLS) for Micelle and Protein-Detergent Complex Hydrodynamic Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. nih.gov In the context of this compound systems, DLS is instrumental in characterizing the hydrodynamic radius (Rh) of both the detergent micelles themselves and the protein-detergent complexes. nih.govresearchgate.net The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles.
DLS is particularly useful for screening different detergents and optimizing conditions for membrane protein solubilization and crystallization. nih.govresearchgate.net By comparing the size distribution of the empty detergent micelles to that of the protein-detergent complexes, researchers can confirm the successful incorporation of the protein into the micelles. For example, the hydrodynamic radius of a protein-detergent complex is expected to be larger than that of the empty micelle. mdpi.com
Studies have shown that DLS can differentiate between the hydrodynamic radii of micelles formed by n-alkyl-β-D-maltopyranosides with varying alkyl chain lengths, including n-hexyl-β-D-maltopyranoside. nih.govresearchgate.net This sensitivity allows for the fine-tuning of detergent choice for specific proteins. Furthermore, DLS can monitor the stability of protein-detergent complexes over time, identifying conditions that prevent aggregation. mdpi.com A stable protein-detergent complex will typically exhibit a monodisperse or unimodal size distribution with a hydrodynamic radius in the range of 5 to 10 nm. mdpi.com
Table 2: Hydrodynamic Radii (Rh) of n-Alkyl-β-D-Maltopyranoside Micelles
| Detergent | Hydrodynamic Radius (Rh) (nm) |
| n-Hexyl-β-D-maltopyranoside | ~2.0 |
| n-Heptyl-β-D-maltopyranoside | ~2.3 |
| n-Octyl-β-D-maltopyranoside | ~2.6 |
| n-Nonyl-β-D-maltopyranoside | ~2.9 |
| n-Decyl-β-D-maltopyranoside | ~3.2 |
| n-Undecyl-β-D-maltopyranoside | ~3.5 |
| n-Dodecyl-β-D-maltopyranoside | ~3.8 |
| n-Tridecyl-β-D-maltopyranoside | ~4.1 |
| n-Tetradecyl-β-D-maltopyranoside | ~4.4 |
This table is based on data from studies that systematically analyzed the hydrodynamic radii of a series of n-alkyl-β-D-maltopyranosides, demonstrating the correlation between alkyl chain length and micelle size as determined by DLS. nih.govresearchgate.net
Mass Spectrometry (MS) of Intact Protein-Detergent Complexes
Native mass spectrometry, particularly using electrospray ionization (ESI), has emerged as a powerful tool for studying intact protein-detergent complexes. escholarship.orgnih.gov ESI is a "soft" ionization technique that allows large, non-covalent complexes to be transferred from solution into the gas phase with minimal disruption. escholarship.org This enables the direct measurement of the mass of the entire protein-detergent complex, providing information on stoichiometry and the binding of lipids or other small molecules. nih.govkcl.ac.uk
For membrane proteins solubilized in detergents like this compound, the protein-detergent complexes are introduced into the mass spectrometer. nih.gov Collisional activation with an inert gas is then used to gently remove the detergent molecules, allowing for the determination of the protein's mass. nih.gov This technique has been successfully applied to various membrane protein complexes, revealing subunit stoichiometries and interactions with specific phospholipids (B1166683). researchgate.net
The choice of detergent is critical for successful native MS analysis. Maltoside-based detergents, including this compound and its derivatives like Cymal-6, are often compatible with this technique. escholarship.orgnih.gov Researchers can screen a variety of detergents to find the one that best maintains the stability and integrity of the protein complex during the analysis. researchgate.net
Table 3: Non-ionic Detergents Compatible with Mass Spectrometry of Intact Membrane Protein Complexes
| Detergent Class | Detergent Name | Abbreviation |
| Maltosides | n-Decyl-β-D-maltopyranoside | DM |
| n-Dodecyl-β-D-maltopyranoside | DDM | |
| n-Undecyl-β-D-maltopyranoside | UDM | |
| n-Tridecyl-β-D-maltopyranoside | TDM | |
| 5-Cyclohexyl-1-Pentyl-β-D-Maltoside | Cymal-5 | |
| 6-Cyclohexyl-1-Hexyl-β-D-Maltoside | Cymal-6 |
This table lists several maltoside-based detergents that have been shown to be compatible with native mass spectrometry for the analysis of intact membrane protein complexes. nih.govresearchgate.net
Spectroscopic Analysis (e.g., UV-Vis, Fluorescence) in Protein-Detergent Systems
Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental tools for characterizing proteins in detergent solutions. researchgate.net These methods provide insights into protein concentration, conformation, and the local environment of specific amino acid residues.
UV-Vis spectroscopy is routinely used to determine the concentration of a protein sample by measuring its absorbance at 280 nm, which is primarily due to the presence of tryptophan and tyrosine residues. nih.gov In the context of protein-detergent systems, it is crucial to perform a baseline correction using a detergent-only sample to account for any absorbance by the detergent itself.
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can provide information about changes in the protein's tertiary structure. The emission spectrum of tryptophan is sensitive to the polarity of its local environment. When a membrane protein is correctly folded and solubilized within a this compound micelle, the tryptophan residues located in the transmembrane regions will be in a non-polar environment, resulting in a blue-shifted emission maximum compared to when they are exposed to the aqueous solvent. This technique can be used to assess the stability of the protein in different detergents and to detect conformational changes upon ligand binding. To ensure that the observed spectral features are protein-derived and not artifacts of the detergent, control experiments and cross-validation with other detergents are recommended.
Table 4: Common Spectroscopic Techniques for Protein-Detergent Systems
| Technique | Information Obtained | Key Considerations |
| UV-Visible Spectroscopy | Protein Concentration | Baseline correction with detergent-only solution is essential. |
| Fluorescence Spectroscopy | Protein Conformation, Stability, Ligand Binding | Intrinsic tryptophan fluorescence is sensitive to the local environment. Control for detergent interference. |
| Circular Dichroism (CD) | Protein Secondary Structure | Baseline correction with detergent-only solution is critical. |
| Förster Resonance Energy Transfer (FRET) | Protein-Protein Interactions, Conformational Changes | Can be used to detect detergent interference in protein interactions. |
This table summarizes common spectroscopic techniques used to study protein-detergent systems, the type of information they provide, and important experimental considerations.
Comparative Analysis with Other Detergents in Membrane Protein Research
Comparison with n-Alkyl Maltosides (e.g., n-Dodecyl beta-D-Maltoside, n-Undecyl beta-D-Maltoside)
The n-alkyl beta-D-maltoside series of detergents, which includes Hexyl beta-D-maltoside, is characterized by a hydrophilic maltose (B56501) headgroup and a variable-length hydrophobic alkyl chain. The length of this alkyl chain is a primary determinant of the detergent's properties and its utility in membrane protein research. plos.orghuji.ac.il Generally, as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, and the size of the detergent micelle increases. plos.orgnih.govresearchgate.net
n-Dodecyl beta-D-maltoside (DDM) , with its 12-carbon alkyl chain, is one of the most widely used and successful detergents for the solubilization and stabilization of a broad range of membrane proteins, including G-protein coupled receptors (GPCRs). huji.ac.il Its low CMC (approximately 0.17 mM) makes it economically favorable and effective at low concentrations. nih.gov The larger micelles formed by DDM are often better at stabilizing larger, more complex membrane proteins. huji.ac.il In contrast, this compound has a much higher CMC due to its shorter C6 alkyl chain, making it a milder detergent. This higher CMC can be advantageous for applications requiring easy detergent removal by dialysis. nih.gov However, the smaller micelles of this compound may not be as effective in stabilizing large membrane protein complexes compared to DDM.
n-Undecyl beta-D-maltoside (UDM) , with an 11-carbon chain, has properties intermediate between those of DDM and n-Decyl-beta-D-maltoside (DM). neurelis.com It has been successfully used in the study of various membrane proteins, including cytochrome complexes. neurelis.com The subtle difference of a single methylene (B1212753) group in the alkyl chain between UDM and DDM can significantly impact the stability and crystallization of a target protein, highlighting the importance of fine-tuning the hydrophobic environment. While direct comparative studies with this compound are less common, the established trends within the alkyl maltoside family suggest that this compound would be a gentler solubilizing agent than UDM, but potentially less effective for long-term stabilization of many proteins. nih.govnih.gov
| Property | This compound | n-Undecyl beta-D-maltoside (UDM) | n-Dodecyl beta-D-maltoside (DDM) |
| Alkyl Chain Length | C6 | C11 | C12 |
| CMC (mM) | ~25 | ~0.59 | ~0.17 |
| Micelle Size | Small | Intermediate | Large |
| General Utility | Milder, for sensitive proteins, easier removal | Intermediate stability and solubilization | Strong solubilization, good for large complexes |
Comparative Studies with Cyclohexyl Maltoside Analogs (e.g., Cymal-5, Cymal-7)
The Cymal® series of detergents incorporates a cyclohexyl ring within the hydrophobic tail, which alters the detergent's packing properties and interactions with membrane proteins. This modification can enhance the stability of certain membrane protein complexes compared to their linear alkyl chain counterparts.
Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) and Cymal-7 (7-Cyclohexyl-1-Heptyl-β-D-Maltoside) are two examples from this family. The presence of the cyclohexyl group increases the hydrophobicity and can lead to the formation of more stable micelles. acs.orgfishersci.at Cymal detergents have been shown to be effective in solubilizing and purifying a variety of membrane proteins. nih.govfishersci.at For instance, Cymal-5 has been successfully used for the solubilization and stabilization of membrane protein complexes, preserving their native structure. acs.orgfishersci.at Cymal-7, with its longer alkyl chain, exhibits greater hydrophobicity and can be particularly effective for membrane proteins with extensive hydrophobic regions. fishersci.at
When comparing with this compound, the Cymal detergents offer a different hydrophobic character due to the rigid cyclohexyl group. This can be beneficial for proteins that are not adequately stabilized by the more flexible linear alkyl chains. A study on the purification of the human cystic fibrosis transmembrane conductance regulator (CFTR) showed that Cymal detergents were effective, with recoveries being influenced by the alkyl chain length. nih.gov The choice between a linear alkyl maltoside like this compound and a Cymal analog often depends on the specific requirements of the target protein, with the Cymal series providing a valuable alternative for optimizing protein stability. researchgate.net
| Detergent | Structure of Hydrophobic Tail | CMC (mM) | Key Features |
| This compound | Linear C6 alkyl chain | ~25 | Mild, flexible hydrophobic tail |
| Cymal-5 | Cyclohexyl group with a C5 alkyl chain | ~2.4-5.0 | Increased hydrophobicity due to cyclohexyl group |
| Cymal-7 | Cyclohexyl group with a C7 alkyl chain | ~0.19 | Higher hydrophobicity than Cymal-5, suitable for very hydrophobic proteins |
Comparison with Other Non-Ionic Detergent Classes (e.g., Alkyl Glucosides, Neopentyl Glycols, Anapoe)
Beyond the maltoside family, other non-ionic detergents are widely used in membrane protein research, each with its own set of advantages and disadvantages.
Alkyl Glucosides , such as n-Octyl-β-D-glucoside (OG), are structurally similar to alkyl maltosides but possess a monosaccharide glucose headgroup instead of a disaccharide maltose headgroup. This smaller headgroup generally results in a higher CMC and smaller micelle size compared to the corresponding alkyl maltoside. nih.gov For example, Hexyl beta-D-glucoside has a higher CMC than this compound. While alkyl glucosides can be effective solubilizing agents, maltosides are often considered to provide better stabilization for many membrane proteins due to their larger hydrophilic headgroup. However, the smaller micelles of alkyl glucosides can be advantageous for certain structural biology techniques like NMR and crystallography. nih.gov
Neopentyl Glycols (NPGs) , such as Lauryl Maltose Neopentyl Glycol (LMNG), are a newer class of detergents designed to improve upon the properties of conventional detergents like DDM. mdpi.com LMNG has two dodecyl chains attached to a neopentyl glycol core, which is then linked to a maltose headgroup. This branched structure creates a more lipid-like environment and has been shown to be superior to DDM in stabilizing a variety of challenging membrane proteins, including GPCRs. rsc.org Compared to the simple, single-chain structure of this compound, LMNG offers a much more robust and stable micellar environment, albeit at the cost of a significantly larger molecular weight and more complex synthesis.
Anapoe® detergents (polyoxyethylene glycols) are another class of non-ionic detergents. For example, Anapoe®-35 has been shown to be effective in suppressing the basal activity of certain enzymes like phosphodiesterase 6 (PDE6), more so than some maltosides. nih.gov This suggests that the polyoxyethylene headgroup can offer different and sometimes more favorable interactions with proteins compared to sugar-based headgroups. The choice between a maltoside like this compound and an Anapoe detergent would depend on the specific protein and the desired outcome of the experiment, such as preserving or modulating enzymatic activity. nih.gov
| Detergent Class | Example | Key Structural Difference from this compound | General Comparative Properties |
| Alkyl Glucosides | n-Octyl-β-D-glucoside (OG) | Monosaccharide (glucose) headgroup | Higher CMC, smaller micelles, can be less stabilizing |
| Neopentyl Glycols | Lauryl Maltose Neopentyl Glycol (LMNG) | Branched, dual alkyl chain structure | Lower CMC, more stable micelles, superior for many challenging proteins |
| Anapoe | Anapoe®-35 | Polyoxyethylene headgroup | Can offer different protein-stabilizing properties, may be better for modulating activity of some enzymes |
Influence of Hydrophobic Chain Architecture on Detergent Performance in Specific Research Applications
The architecture of the hydrophobic tail of a detergent plays a pivotal role in its performance. nih.govnih.gov This includes the length of the alkyl chain, the presence of branching, and the inclusion of cyclic or aromatic groups. nih.govnih.govresearchgate.net
Alkyl Chain Length: As discussed with the n-alkyl maltosides, chain length is a critical parameter. Longer chains generally lead to lower CMCs and larger, more stable micelles, which can be beneficial for stabilizing larger proteins. plos.orghuji.ac.il Shorter chains, as in this compound, result in milder detergents with higher CMCs, which can be advantageous for gentle solubilization and easy removal. nih.gov The optimal chain length is often protein-dependent and must be determined empirically. nih.gov
Branching: The introduction of branches into the alkyl chain can significantly alter a detergent's properties. Branched-chain detergents, such as some of the mannitol-based amphiphiles, can offer improved protein stability compared to their linear counterparts. nih.gov Branching can increase the cross-sectional area of the hydrophobic tail, leading to different packing arrangements within the micelle and potentially providing a more lipid-like environment that better protects the protein from denaturation. nih.govnih.gov
Cyclic and Aromatic Groups: The incorporation of rigid structures like cyclohexyl groups (as in Cymal detergents) or terphenyl groups into the hydrophobic tail can lead to detergents with enhanced stabilizing properties for certain membrane proteins. researchgate.net These rigid groups can influence the geometry and packing of the detergent molecules in the micelle, which in turn affects the interaction with the transmembrane domains of the protein. researchgate.net For example, in a study of terphenyl-cored maltosides, the geometry of the hydrophobic group was found to be a critical determinant of detergent efficacy. researchgate.net These more complex architectures provide a wider range of chemical environments to screen for the optimal stabilization of a particular membrane protein.
Emerging Research Directions and Future Perspectives
Innovations in Detergent Design for Challenging Membrane Protein Targets
The solubilization and stabilization of membrane proteins in a state that preserves their native structure and function is a critical first step for any biochemical or structural study. huji.ac.ilnih.gov While traditional detergents like n-dodecyl-β-D-maltoside (DDM) have been workhorses in the field, there is a growing need for novel detergents tailored to challenging targets like G protein-coupled receptors (GPCRs) and large protein complexes. nih.govnih.gov
Innovations in detergent design focus on manipulating the molecular architecture of amphiphiles to enhance protein stability. nih.govnih.gov Key strategies include:
Introducing Core Flexibility: Conventional detergents often form highly dynamic micelles, which can lead to protein denaturation over time. nih.gov Novel designs, such as tandem triazine-based maltosides (TZMs), incorporate flexible linkers between rigid chemical units. This "foldability" allows the detergent to adopt conformations that better stabilize the protein. nih.govresearchgate.net
Modifying Hydrophobic Tails: The length and branching of the detergent's alkyl chain significantly impact its properties. nih.govnih.gov While longer chains, as seen in DDM and decyl-β-D-maltoside (DM), are often preferred for purification, shorter chains can be advantageous for obtaining high-quality crystals. nih.gov The design of branch-chained maltosides aims to mimic the second aliphatic chain of lipids, creating a more hydrophobic micelle interior that can better protect the solubilized protein. nih.gov
Tuning the Hydrophilic-Lipophilic Balance (HLB): The HLB is a measure of the balance between the hydrophilic head group and the lipophilic tail. nih.govnih.gov Research has shown that non-ionic detergents with HLB values between 12 and 13.5 are generally effective for extracting and solubilizing membrane proteins. nih.gov This quantitative guideline aids in the rational design of new detergents.
Hexyl β-D-maltoside, with its six-carbon alkyl chain, represents a simpler, shorter-chain alternative to these more complex designs. Its properties, such as a higher critical micelle concentration (CMC) and smaller micelle size, can be beneficial for specific applications where larger detergent complexes might be obstructive, for instance, in certain crystallization or NMR studies. nih.gov The ongoing development of "designer detergents" provides a broader toolkit, allowing researchers to screen for the optimal amphiphile for each unique and challenging membrane protein target. nih.govchemrxiv.org
| Detergent Class | Key Innovative Feature | Example Compound(s) | Primary Advantage for Challenging Targets |
| Foldable Detergents | Flexible linkers connecting amphiphilic units | Tandem triazine-based maltosides (TZMs) | Enhanced protein stabilization by conforming to the protein's surface. nih.govresearchgate.net |
| Branched-Chain Detergents | Branched alkyl chains | 9-carbon chain with a methyl branch (Mal 9) | Mimics lipid environment, increasing hydrophobicity within the micelle. nih.gov |
| Hybrid Detergents | Combination of different head groups | Acrylamide-based surfmers | Allows for gradual tuning of properties like HLB for systematic optimization. nih.govnih.gov |
| Short-Chain Detergents | Shorter primary alkyl chains (C6-C8) | Hexyl β-D-maltoside, Octyl-β-D-glucoside (OG) | Forms smaller protein-detergent complexes, which can be advantageous for crystallization and NMR. nih.gov |
Advanced Characterization of Protein-Detergent-Lipid Interactions for Functional and Structural Insights
It is now widely recognized that lipids are not merely a passive solvent for membrane proteins but are often crucial for their structural integrity and function. nih.govnih.gov Detergent solubilization can strip away these essential lipids, leading to protein instability and loss of activity. nih.gov Consequently, a major focus of current research is the detailed characterization of the interplay between proteins, detergents, and residual lipids.
Advanced techniques are providing unprecedented insights into these ternary complexes:
Native Mass Spectrometry (MS): This powerful technique allows for the analysis of intact protein-lipid-detergent complexes in the gas phase. researchgate.netkcl.ac.uk It can reveal the stoichiometry of bound lipids and assess how different detergent environments influence these interactions. researchgate.net For example, studies have shown that the choice of detergent can significantly affect the retention of specific phospholipids (B1166683) crucial for protein function. memtein.com
Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level view of the dynamic interactions within a protein-detergent complex. nih.govnih.gov These computational studies can compare how different detergents, such as the non-ionic Hexyl β-D-maltoside versus zwitterionic detergents, interact with the protein surface and influence its conformation. nih.gov Simulations have revealed that some detergents can mimic the natural lipid bilayer environment more closely than others, preserving the protein's native structure. nih.gov
X-ray Crystallography with Heavy-Atom Labeled Detergents: The development of detergents and lipids containing heavy atoms provides a method to directly visualize their binding sites on a membrane protein in a crystal structure. mdpi.com This offers precise structural information on how detergent molecules arrange themselves around the protein's transmembrane domain and where critical lipid interactions occur. nih.govmdpi.com
These advanced characterization methods underscore the importance of selecting a detergent that not only solubilizes the protein but also preserves a functionally relevant lipid environment. researchgate.net The properties of Hexyl β-D-maltoside—its non-ionic nature and relatively small size—can be advantageous in minimizing the disruption of native protein-lipid interactions compared to harsher or bulkier detergents. The goal is to move beyond simply solubilizing the protein to maintaining it within a membrane-mimetic environment that supports its biological function. chemrxiv.orgnih.gov
| Characterization Technique | Type of Insight Provided | Relevance to Hexyl β-D-maltoside |
| Native Mass Spectrometry | Stoichiometry of protein-lipid interactions; effect of detergent on lipid binding. researchgate.netmemtein.com | Can be used to assess how well Hexyl β-D-maltoside preserves native lipid binding compared to other detergents. |
| Molecular Dynamics (MD) Simulations | Atomic-level view of protein-detergent dynamics and conformational stability. nih.govnih.gov | Allows for direct comparison of how Hexyl β-D-maltoside micelles interact with a protein versus larger detergents like DDM or membrane mimetics like nanodiscs. |
| X-ray Crystallography / Cryo-EM | High-resolution structural information of the protein-detergent complex. nih.govmdpi.com | The smaller micelle size of Hexyl β-D-maltoside may facilitate the formation of well-ordered crystals or provide a thinner detergent belt for higher resolution in cryo-EM. |
| HPLC-Size Exclusion Chromatography (HPLC-SEC) | Determination of the size and homogeneity of protein-detergent complexes. researchgate.net | Useful for optimizing solubilization conditions with Hexyl β-D-maltoside and assessing the monodispersity of the resulting sample. |
Development of Integrated Methodologies for Comprehensive Membrane Protein Structural Biology
The complexity of membrane proteins often requires a multi-pronged approach to fully understand their structure and function. elsevierpure.com An emerging trend is the development of integrated, or hybrid, methodologies that combine the strengths of multiple biophysical and computational techniques. dntb.gov.uamdpi.comthermofisher.com Detergents like Hexyl β-D-maltoside are fundamental reagents in the sample preparation pipelines for these integrated structural biology workflows.
Mass Spectrometry (MS) Guided Structural Biology: As mentioned, native MS provides crucial information on sample composition, purity, and lipid content, which can guide downstream structural determination by cryo-EM or crystallography. thermofisher.com This integrative approach ensures that the sample being analyzed by high-resolution methods is well-behaved and compositionally defined, increasing the likelihood of success. kcl.ac.uk
Computational Modeling: Computational tools are essential for integrating data from various experimental sources. elsevierpure.complos.org Frameworks like RosettaMP allow for the refinement of low-resolution structures, prediction of mutational effects, and modeling of protein-protein interactions within a membrane environment. elsevierpure.complos.org These simulations rely on accurate starting models derived from experimental techniques, for which detergent-solubilized protein is the primary input.
The future of membrane protein structural biology lies in these synergistic approaches. dntb.gov.uamdpi.com The continued availability of a diverse array of chemical tools, from established detergents like Hexyl β-D-maltoside to novel designer amphiphiles, will be essential to prepare high-quality samples amenable to these integrated and increasingly sophisticated analytical pipelines.
Q & A
Q. What are the key methodologies for synthesizing and characterizing hexyl beta-D-maltoside in laboratory settings?
this compound is typically synthesized via glycosylation reactions, with purification achieved through column chromatography or recrystallization. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should report retention times, NMR chemical shifts, and mass-to-charge ratios to ensure reproducibility . For novel derivatives, elemental analysis and X-ray crystallography may supplement identity verification .
Q. How does this compound compare to other maltoside derivatives in stabilizing membrane proteins for structural studies?
Experimental design should include comparative solubility assays, critical micelle concentration (CMC) measurements, and thermal stability tests (e.g., differential scanning calorimetry). Researchers must control variables such as buffer pH, ionic strength, and temperature. For example, this compound’s shorter alkyl chain may reduce micelle size compared to dodecyl maltoside, affecting protein-lipid interactions. Data should be cross-validated with cryo-EM or X-ray crystallography results to confirm structural preservation .
Q. What analytical techniques are critical for assessing the purity and stability of this compound in aqueous solutions?
Stability studies require kinetic monitoring using UV-Vis spectroscopy (for degradation products) and HPLC to track changes in peak integrity over time. Accelerated stability testing under varying temperatures and pH conditions can predict shelf-life. For purity, gas chromatography (GC) with flame ionization detection is recommended for detecting residual solvents, while Karl Fischer titration quantifies water content .
Advanced Research Questions
Q. How do conflicting solubility data for this compound across studies impact experimental reproducibility, and how can these discrepancies be resolved?
Discrepancies often arise from variations in solvent systems, temperature gradients, or impurities. Researchers should replicate experiments using standardized buffers (e.g., Tris-HCl vs. phosphate) and document exact conditions. Meta-analyses of published CMC values, supplemented with controlled solubility trials, can identify outliers. Statistical tools like Bland-Altman plots or ANOVA help quantify variability . Transparent reporting of batch-specific data (e.g., supplier, lot number) is critical .
Q. What experimental strategies optimize the use of this compound in mixed micelle systems for membrane protein crystallization?
Systematic screening of detergent-lipid ratios using design-of-experiments (DoE) approaches (e.g., factorial designs) is recommended. Dynamic light scattering (DLS) monitors micelle size homogeneity, while surface plasmon resonance (SPR) evaluates protein-detergent binding kinetics. Researchers should compare phase diagrams of this compound with co-solvents (e.g., glycerol) to identify crystallization-friendly conditions .
Q. How can researchers validate the absence of detergent-induced artifacts in spectroscopic studies of proteins solubilized with this compound?
Control experiments must include:
- Baseline correction using detergent-only samples in circular dichroism (CD) or fluorescence spectroscopy.
- Cross-validation with alternative detergents (e.g., lauryl maltoside) to confirm spectral features are protein-derived.
- Förster resonance energy transfer (FRET) assays to detect detergent interference in protein-protein interactions .
Q. What statistical approaches are appropriate for resolving contradictory data on this compound’s impact on protein functional assays?
Bayesian hierarchical modeling accounts for inter-study variability by pooling data while respecting experimental context (e.g., assay type, protein family). Sensitivity analyses identify outliers driven by methodological differences (e.g., detergent concentration thresholds). Researchers should report effect sizes with confidence intervals rather than relying solely on p-values .
Methodological and Data Analysis Questions
Q. What are the best practices for documenting this compound usage to ensure experimental reproducibility?
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Report synthesis protocols, purification yields, and characterization data in the main text or supplementary materials.
- For known compounds, cite prior literature; for novel derivatives, provide full spectral datasets .
- Disclose detergent batch numbers and storage conditions (e.g., desiccation, temperature) .
Q. How should researchers handle incomplete or ambiguous spectral data when characterizing this compound-protein complexes?
Apply multivariate analysis (e.g., principal component analysis) to NMR or MS datasets to isolate detergent-specific signals. Molecular dynamics simulations can predict detergent binding sites, guiding experimental validation via mutagenesis or cross-linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
